molecular formula C15H22N2O2 B13864040 tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate

tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate

Cat. No.: B13864040
M. Wt: 262.35 g/mol
InChI Key: LCSKCDZEAYEEPR-UHFFFAOYSA-N
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Description

Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidin-3-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with N-phenylpyrrolidine under specific conditions. One common method involves the use of phosphorus trichloride (PCl3) as a mediator for the transesterification and aminolysis of tert-butyl esters . This reaction proceeds through the formation of an acid chloride intermediate, which then reacts with the amine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide , reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate is unique due to the combination of its tert-butyl, phenyl, and pyrrolidin-3-yl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-phenyl-N-pyrrolidin-3-ylcarbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(13-9-10-16-11-13)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3

InChI Key

LCSKCDZEAYEEPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCNC1)C2=CC=CC=C2

Origin of Product

United States

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